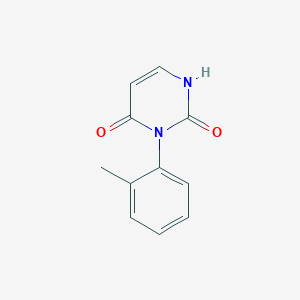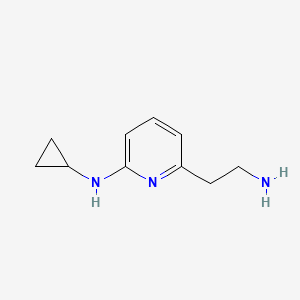
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine
Übersicht
Beschreibung
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine (6-CPA) is an organic compound that is commonly used in the synthesis of pharmaceuticals. 6-CPA is an amino-substituted cyclopropylpyridine, which is a heterocyclic compound that can be used in a variety of different ways. 6-CPA is a useful synthetic intermediate for the synthesis of pharmaceuticals and other compounds, and it has been widely studied in recent years due to its potential applications in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Aminopyridines, including derivatives similar to 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine, serve as key structural cores for bioactive natural products, medicinally important compounds, and organic materials. They are highly valued synthetic targets due to their versatility in chemical reactions and significance in pharmaceutical development. The synthesis of 2-aminopyridines often involves complex reactions, highlighting the need for new, efficient, and generally applicable methods for their preparation. Such compounds are synthesized through reactions that yield high-purity products, which can then be used in various C-C cross-coupling reactions, further expanding their application scope (Bolliger, Oberholzer, & Frech, 2011).
Catalysis and Material Science
In catalysis, 2-aminopyridine derivatives demonstrate significant utility. They are involved in palladium-catalyzed carbonylative cyclizations, which is a powerful approach for the derivatization of amine-based moieties, including amino acids, into richly functionalized γ-lactams. This process is notable for its broad substrate scope, high chemoselectivity, and mild conditions, making it suitable for late-stage diversification of complex molecules like peptides (Hernando et al., 2016).
Wirkmechanismus
Target of Action
It is structurally similar to 6-(2-aminoethyl)amino-5-chlorouracil, a known inhibitor of thymidine phosphorylase . Thymidine Phosphorylase plays a crucial role in angiogenesis and is overexpressed in most human cancers .
Mode of Action
Based on its structural similarity to 6-(2-aminoethyl)amino-5-chlorouracil, it may inhibit the catalytic activity of thymidine phosphorylase . This inhibition could lead to a reduction in angiogenesis, thereby limiting tumor growth .
Biochemical Pathways
Thymidine phosphorylase, a potential target of this compound, is involved in the pyrimidine metabolism pathway . Inhibition of Thymidine Phosphorylase could disrupt this pathway, affecting DNA synthesis and repair, and potentially leading to anti-tumor effects .
Pharmacokinetics
The structurally similar compound 6-(2-aminoethyl)amino-5-chlorouracil was orally administered in animal studies, suggesting potential oral bioavailability .
Result of Action
The structurally similar compound 6-(2-aminoethyl)amino-5-chlorouracil has been shown to reduce microvessel density in tumors, indicating an antiangiogenic action . This could potentially lead to a reduction in tumor growth .
Biochemische Analyse
Biochemical Properties
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, which is involved in modulating neurotransmission . The nature of these interactions includes binding to the receptor sites, leading to changes in receptor conformation and activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect dopamine signaling pathways, which play a crucial role in regulating mood, motivation, and reward . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as dopamine receptors, and modulates their activity. This binding can result in either inhibition or activation of the receptors, depending on the context . Additionally, this compound may influence enzyme activity, leading to changes in metabolic pathways and cellular functions. It also affects gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It may be targeted to specific compartments or organelles within the cell, such as the plasma membrane, cytoplasm, or nucleus . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-7-6-8-2-1-3-10(12-8)13-9-4-5-9/h1-3,9H,4-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXCBENFJJIJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






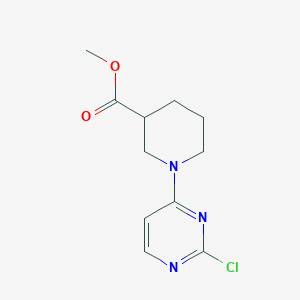
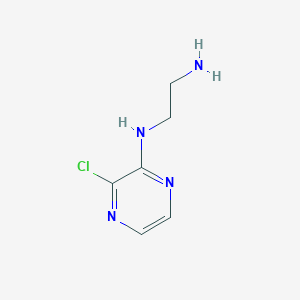
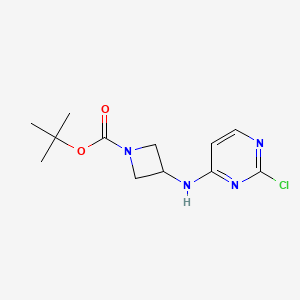
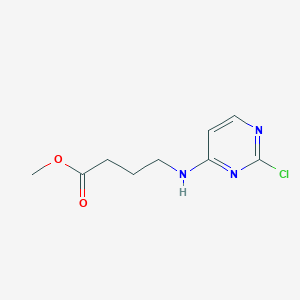

![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)

